Home > Products > Screening Compounds P62879 > Dexamethasone Beta-D-Glucuronide Sodium Salt
Dexamethasone Beta-D-Glucuronide Sodium Salt -

Dexamethasone Beta-D-Glucuronide Sodium Salt

Catalog Number: EVT-13581319
CAS Number:
Molecular Formula: C28H36FNaO11
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Prodrug Design & Development of Dexamethasone Beta-D-Glucuronide Sodium Salt

Rationale for Glucuronidation in Targeted Drug Delivery Systems

The strategic design of dexamethasone β-D-glucuronide sodium salt centers on exploiting unique biochemical properties of the glucuronic acid moiety to achieve site-specific drug delivery. Glucuronidation—the covalent attachment of glucuronic acid to a drug molecule—serves as a biological "passport" that fundamentally alters the pharmacokinetic behavior of the parent compound. The glucuronide prodrug remains pharmacologically inert during transit through the upper gastrointestinal tract due to the absence of significant hydrolytic enzymes in these regions. However, upon reaching the colon, the dense and diverse microbiota (~10¹⁰-¹² CFU/g content) produces abundant β-glucuronidase enzymes that efficiently cleave the glycosidic bond, releasing active dexamethasone precisely at the site of inflammation [1] [7]. This enzymatic specificity is particularly advantageous for treating inflammatory bowel diseases (IBD), where localized drug delivery minimizes systemic exposure and associated side effects. The colonic microbiota's metabolic capability transforms what is typically a detoxification pathway (hepatic glucuronidation) into an activation mechanism, leveraging the natural metabolic differences between host tissues and microbial enzymes [1] [4].

The sodium salt formulation further enhances this strategy by providing critical aqueous solubility (>9.6 mg/mL), overcoming the inherent hydrophobicity of many corticosteroids and facilitating pharmaceutical processing and dissolution in the intestinal lumen [2] [3]. This solubility profile is crucial for ensuring adequate luminal concentrations reach the colonic mucosa where enzymatic activation occurs.

Structural Optimization for Enhanced Stability in Upper Gastrointestinal Tract

The molecular architecture of dexamethasone β-D-glucuronide sodium salt incorporates specific structural features engineered to resist premature hydrolysis in the physiologically challenging upper GI environment. The β-glycosidic bond linking dexamethasone to glucuronic acid exhibits remarkable stability against mammalian digestive enzymes present in the stomach and small intestine. In vitro studies using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4) confirm this stability, with less than 10% hydrolysis observed over several hours [1] [8]. This resilience stems from the relatively low endogenous β-glucuronidase activity in the proximal gastrointestinal tract compared to the colon.

Table 1: Key Physicochemical Properties of Dexamethasone Beta-D-Glucuronide Sodium Salt

PropertyValue/CharacteristicSignificance
Molecular FormulaC₂₈H₃₆FNaO₁₁Defines atomic composition and molecular weight
Molecular Weight590.57 g/molImpacts diffusion and pharmacokinetics
CAS Number105088-08-2Unique chemical identifier
Solubility>9.6 mg/mL in aqueous solutionFacilitates formulation and colonic absorption
Functional Groupsβ-glycosidic bond, carboxylateCritical for enzymatic cleavage and solubility
Prodrug ConversionEnzymatic (β-glucuronidase)Enables site-specific activation in colon

The sodium counterion provides enhanced aqueous solubility critical for dissolution in intestinal fluids. Furthermore, the β-anomeric configuration of the glucuronide bond specifically exploits the substrate preference of bacterial β-glucuronidases, which predominantly recognize and cleave β-linked glucuronides over α-anomers. Permeability studies across Caco-2 cell monolayers (a model of human intestinal epithelium) demonstrate minimal transepithelial transport of the intact prodrug (apparent permeability coefficient Papp < 1 × 10⁻⁶ cm/s), confirming limited systemic absorption before reaching the colon. This combination of chemical stability and low permeability ensures that the majority of the administered dose remains intact until it encounters colonic β-glucuronidases [1] [3] [8].

Comparative Efficacy of β-Glucuronide vs. β-Glucoside Prodrug Derivatives

The choice between glucuronide and glucoside as the promoieties for dexamethasone prodrugs represents a critical design consideration with significant therapeutic implications. Direct comparative studies in rat models reveal fundamental differences in stability profiles and activation kinetics. Dexamethasone β-D-glucoside demonstrates susceptibility to premature hydrolysis in the upper gastrointestinal tract, particularly in the small intestine, due to the presence of mammalian β-glucosidases. Conventional rats exhibited approximately 80% of total β-glucosidase activity in the proximal and distal small intestine, leading to substantial release of dexamethasone before reaching the colon [1].

Table 2: Comparative Hydrolysis Profiles of Dexamethasone Prodrugs in Rat Models

Enzyme/Propertyβ-Glucuronide Prodrugβ-Glucoside Prodrug
Small Intestinal HydrolysisMinimal (<10%)Significant (~40-60%)
Primary Site of ActivationColon (cecum > colon)Small intestine > colon
β-Glucosidase Activity in SILowHigh (80% of total activity)
β-Glucuronidase Activity in LIHigh (sharp activity gradient)Moderate
Stability in Upper GI TractExcellentModerate to poor

In stark contrast, dexamethasone β-D-glucuronide exhibited significantly greater stability in the upper GI tract, with a sharp enzymatic activation gradient observed at the ileo-colonic junction. Luminal β-glucuronidase activity in conventional rats was concentrated in the cecum and colon, with minimal activity detected in the stomach or small intestine. This differential distribution creates an ideal activation zone for the glucuronide prodrug. Furthermore, under pathological conditions mimicking human IBD (acetic acid-induced colitis in rats), β-glucuronidase activity remained sufficiently elevated in the inflamed colon to activate the prodrug, despite a measurable reduction compared to healthy tissue. Mucosal β-glucuronidase activity decreased more significantly in colitis, but luminal enzymes (primarily of bacterial origin) maintained adequate hydrolytic capacity. Conversely, β-glucosidase activity remained relatively unchanged in colitis, but its broader distribution along the GI tract makes it less suitable for targeted colonic delivery [1].

Table 3: Performance in Colitis Models

Parameterβ-Glucuronide Prodrugβ-Glucoside Prodrug
Luminal β-Glucuronidase ActivityReduced but sufficientNot applicable
Mucosal β-Glucuronidase ActivitySignificantly reducedNot applicable
β-Glucosidase ActivityRelatively unchangedRelatively unchanged
Activation Efficiency in Inflamed ColonMaintainedPotentially compromised

These findings highlight the superior targeting precision of the glucuronide approach. Importantly, the researchers noted that the specificity advantage would likely be even more pronounced in humans compared to rats, as humans exhibit lower baseline β-glucuronidase activity in the small intestine. This interspecies difference further validates dexamethasone β-D-glucuronide as the optimal candidate for human therapeutic development aimed at colonic-specific delivery [1].

Properties

Product Name

Dexamethasone Beta-D-Glucuronide Sodium Salt

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C28H36FNaO11

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+;/m1./s1

InChI Key

ZEFLDBQGUAWYGO-MVPWUIRWSA-M

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.